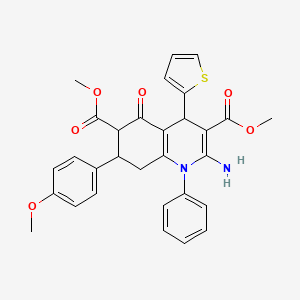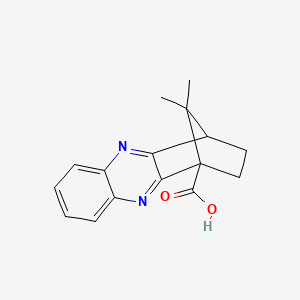![molecular formula C21H25F3N4O2 B11067651 octahydro-2H-quinolizin-1-ylmethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11067651.png)
octahydro-2H-quinolizin-1-ylmethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Octahydro-2H-quinolizin-1-ylmethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a complex organic compound with a unique structure.
- The compound contains a quinolizine ring system fused with a pyrazolo[1,5-a]pyrimidine ring, and it features a cyclopropyl group and a trifluoromethyl substituent.
- Its molecular formula is C20H21F3N4O2.
- This compound has attracted attention due to its potential biological activities.
Preparation Methods
- Synthetic routes for this compound involve multi-step reactions.
- One possible method includes the condensation of appropriate starting materials, followed by cyclization to form the fused ring system.
- Industrial production methods may vary, but they likely involve efficient and scalable processes to yield the desired compound.
Chemical Reactions Analysis
- Octahydro-2H-quinolizin-1-ylmethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate can undergo various reactions:
Oxidation: Oxidative processes may modify functional groups.
Reduction: Reduction reactions can alter the cyclopropyl or other substituents.
Substitution: Substituents can be replaced by other groups.
- Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines).
- Major products depend on reaction conditions and regioselectivity.
Scientific Research Applications
- In chemistry , this compound serves as a synthetic building block for designing novel molecules.
- In biology , it may exhibit bioactivity, making it relevant for drug discovery.
- In medicine , researchers explore its potential as an anticancer agent or other therapeutic targets.
- In industry , it could find applications in materials science or agrochemicals.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- It may inhibit enzymes, modulate signaling pathways, or affect cellular processes.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include other pyrazolo[1,5-a]pyrimidines or quinolizine derivatives.
- What sets this compound apart is its unique combination of structural features.
- Examples of similar compounds include related pyrazolo[1,5-a]pyrimidines or quinolizines.
Remember that research in this area is ongoing, and new findings may emerge.
Properties
Molecular Formula |
C21H25F3N4O2 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C21H25F3N4O2/c22-21(23,24)18-10-15(13-6-7-13)25-19-11-16(26-28(18)19)20(29)30-12-14-4-3-9-27-8-2-1-5-17(14)27/h10-11,13-14,17H,1-9,12H2 |
InChI Key |
RYKZIJDNXVDKHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCCC(C2C1)COC(=O)C3=NN4C(=CC(=NC4=C3)C5CC5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-nitro-1'-phenyl-2'-thioxo-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione](/img/structure/B11067575.png)
![3,4-dichloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B11067579.png)
![Ethyl 5,5-dimethyl-4-[1-(4-methylphenyl)-1-oxopropan-2-yl]-2-oxooxolane-3-carboxylate](/img/structure/B11067581.png)
![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11067583.png)

![9-(2,5-dihydroxyphenyl)-2-(2-phenylethyl)-7,8-dihydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B11067590.png)
![{5-Methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-yl}(4-phenylpiperazin-1-yl)methanone](/img/structure/B11067596.png)
![1-(3-bromophenyl)-4-(2-chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11067598.png)

![1-(Methylsulfonyl)-5-[(4-phenylpiperidyl)sulfonyl]indoline](/img/structure/B11067611.png)
![N-(2,3-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11067620.png)
![ethyl 4-[({(2Z)-4-oxo-3-(pyridin-3-ylmethyl)-2-[(pyridin-3-ylmethyl)imino]-3,4-dihydro-2H-1,3-thiazin-6-yl}carbonyl)amino]benzoate](/img/structure/B11067625.png)

![2-[(3-Chloro-4-fluorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B11067633.png)
